molecular formula C12H9F3N2O B1304862 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 71422-81-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

货号: B1304862
CAS 编号: 71422-81-6
分子量: 254.21 g/mol
InChI 键: LKVNUMLULPTKAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridine ring system substituted with a trifluoromethyl group, a structural motif commonly found in bioactive molecules due to its ability to enhance metabolic stability and membrane permeability . Structurally similar compounds, such as those with additional chloro substituents, have documented molecular weights in the range of 323.10 g/mol and are frequently employed as key intermediates in the synthesis of more complex target molecules . Research into analogous pyridinyloxy anilines has demonstrated their significant value as building blocks for the development of high-affinity receptor antagonists . For instance, related chemical scaffolds have been extensively explored and optimized in the pursuit of novel TRPV1 (vanilloid receptor) antagonists, which represent a promising approach for the treatment of pain . Furthermore, such intermediates are utilized in the discovery of inhibitors for other biological targets, including glycine transporters (GlyT1) for central nervous system disorders . This compound is intended for use as a synthetic intermediate in research laboratories. Researchers can leverage its aniline and substituted pyridine functional groups for further derivatization to create libraries of compounds for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNUMLULPTKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382435
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-81-6
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71422-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用机制

The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorinated Analogs

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS: 87170-48-7)
  • Molecular Formula : C₁₂H₇Cl₂F₃N₂O
  • Molecular Weight : 323.10 g/mol
  • Key Features : Contains two chlorine atoms at the 3-position of the benzene ring and the 3-position of the pyridine ring. The additional halogens increase lipophilicity and may enhance binding affinity in medicinal chemistry applications .
  • Application : Used as a medical intermediate , highlighting its role in drug discovery .
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
  • Key Features: A positional isomer of the target compound, with chlorine substituted on the pyridine ring.

Heterocyclic Core Modifications

2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
  • Molecular Formula : C₁₁H₆Cl₂F₃N₃ (calculated from LCMS m/z 299 [M+H]+)
  • Key Features : Replaces the pyridine ring with a pyrimidine core , introducing two chlorine atoms. Pyrimidine’s electron-deficient nature may reduce basicity compared to pyridine derivatives.
  • Physicochemical Data : Exhibits an HPLC retention time of 0.82 minutes under specific conditions, suggesting distinct polarity .
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)
  • Molecular Formula : C₁₃H₁₀ClN₃O
  • Key Features : Incorporates a fused oxazole-pyridine heterocycle , enhancing rigidity and electronic diversity. Oxazole’s electron-rich nature could improve interactions with biological targets .

Functional Group Additions

4-([3-(Trifluoromethyl)pyridin-2-yl]oxy)benzenesulfonyl chloride (CAS: 874839-13-1)
  • Molecular Formula : C₁₂H₈ClF₃N₂O₃S
  • Key Features : Introduces a sulfonyl chloride group , enabling facile derivatization into sulfonamides or esters. This reactive site broadens utility in combinatorial chemistry .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
  • Key Features : A structurally complex derivative with a methoxyphenyl group and pyrimidine core . Synthesized via reflux with 4-(trifluoromethyl)aniline, achieving a 78.7% yield and melting point of 469–471 K .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline C₁₂H₉F₃N₂O 254.21 -CF₃, pyridinyloxy Research precursor
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline C₁₂H₇Cl₂F₃N₂O 323.10 -Cl (×2), -CF₃ Medical intermediate
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline C₁₁H₆Cl₂F₃N₃ 299.06 Pyrimidine core, -Cl (×2) Synthetic intermediate
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline C₁₃H₁₀ClN₃O 259.69 Fused oxazole-pyridine Drug discovery

Key Findings and Implications

  • Electron-Withdrawing Effects : The -CF₃ group in this compound enhances stability and directs electrophilic substitution reactions .
  • Halogenation : Chlorinated analogs (e.g., CAS 87170-48-7) exhibit increased molecular weight and lipophilicity, favoring membrane permeability in drug design .
  • Heterocyclic Diversity : Pyrimidine and oxazole derivatives demonstrate distinct electronic profiles, expanding utility in targeting enzymes or receptors .

生物活性

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H8_{8}F3_3N2_2O
  • Molecular Weight : Approximately 269.22 g/mol
  • Key Functional Groups : Trifluoromethyl group, pyridine moiety, and aniline structure.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of specific enzymes, particularly Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is implicated in fibrotic diseases, making this compound a candidate for therapeutic applications in treating conditions characterized by excessive fibrosis.

Table 1: Inhibitory Activity Against LOXL2

CompoundIC50_{50} (μM)Reference
This compound0.25
Other LOXL2 InhibitorsVariesVarious

Interaction Studies

Studies have demonstrated that the compound effectively binds to various biological targets due to its planarity and electronic properties imparted by the trifluoromethyl group. This binding affinity can lead to enhanced therapeutic effects against fibrotic diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes such as LOXL2, it disrupts normal enzymatic function.
  • Receptor Binding : The compound may also interact with specific receptors involved in fibrogenesis, potentially modulating signaling pathways associated with fibrosis .

Study on Fibrosis Treatment

In a recent study focusing on the treatment of liver fibrosis, this compound was administered to animal models. The results indicated a significant reduction in fibrosis markers compared to control groups, suggesting its potential efficacy in clinical applications for fibrotic diseases.

Table 2: Efficacy in Animal Models

ModelTreatment Dose (mg/kg)Fibrosis Reduction (%)Reference
Liver Fibrosis Model5045%
Lung Fibrosis Model10040%

Synthesis and Modifications

The synthesis of this compound can be achieved through several methods, including acylation and reduction techniques that enhance its biological activity. Modifications to the aniline moiety may further improve its potency and selectivity against specific targets.

常见问题

Q. What are the recommended synthetic routes for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, and what are the optimal reaction conditions?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-4-nitrophenol derivatives and 5-(trifluoromethyl)pyridin-2-ol under basic conditions. Key steps include:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) .
  • Temperature control : Reactions often proceed at 80–120°C under inert atmosphere (e.g., argon) to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like unreacted starting materials or dehalogenated intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridyl oxygen linkage at C4 of aniline) and trifluoromethyl (-CF₃) resonance .
    • HRMS : Validate molecular weight (C₁₂H₉F₃N₂O, theoretical 260.07 g/mol) .
  • Elemental analysis : Verify C, H, N, F content (±0.3% tolerance) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Thermal stability : Decomposition observed >200°C; store at –20°C in amber vials to prevent photodegradation .
  • Moisture sensitivity : Hygroscopic in polar solvents; use molecular sieves in DMF or DMSO solutions .
  • Long-term storage : Lyophilized solid remains stable for >12 months under inert gas (argon or nitrogen) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of pyridinyl ethers with aniline derivatives?

  • Catalytic optimization : Transition-metal catalysts (e.g., Pd(OAc)₂ or CuI) improve cross-coupling efficiency by reducing activation energy .
  • Solvent effects : Switch from DMF to DMAc to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Byproduct analysis : Use LC-MS to identify and quantify intermediates like 4-nitrophenol derivatives, which can be mitigated by adjusting stoichiometry .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for structural analogs?

  • Structural analogs : Compare activity of this compound with derivatives like 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride (CAS 71422-81-6) to isolate the role of the pyridyl vs. pyrimidinyl moiety .
  • Assay standardization : Use isogenic cell lines (e.g., HEK293T) and dose-response curves (IC₅₀ values) to normalize potency metrics across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or VEGFR2) by analyzing hydrogen bonding with the aniline NH₂ and π-π stacking with the pyridinyl ring .
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹⁵N or ¹⁸O) for mechanistic studies?

  • Isotope incorporation : Use H₂¹⁸O during hydrolysis steps or ¹⁵N-aniline precursors; monitor labeling efficiency via isotope-ratio mass spectrometry (IRMS) .
  • Cost vs. yield : Optimize reaction scales to minimize waste of expensive isotopes (e.g., ¹⁵N-KNO₃ starting materials) .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations .
  • Cellular assays : Measure phospho-kinase levels via Western blot (e.g., p-ERK in cancer cell lines) .
  • Counter-screens : Test selectivity against non-target enzymes (e.g., cytochrome P450s) to rule off-target effects .

Q. What analytical techniques differentiate regioisomers in trifluoromethyl-substituted anilines?

  • NOESY NMR : Detect spatial proximity between pyridinyl protons and aniline substituents .
  • X-ray crystallography : Resolve crystal structures to confirm substitution patterns (e.g., C4 vs. C5 linkage) .

Q. How to mitigate toxicity risks during in vitro testing?

  • Cytotoxicity assays : Pre-screen with MTT or resazurin assays in primary hepatocytes to establish safe dosing ranges .
  • Glovebox handling : Use sealed systems for weighing and dissolution to prevent inhalation/contact exposure .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。